4-Bromo-3,3,4,4-tetrafluoro-1-butene chemical properties
4-Bromo-3,3,4,4-tetrafluoro-1-butene chemical properties
An In-depth Technical Guide to 4-Bromo-3,3,4,4-tetrafluoro-1-butene: Chemical Properties and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity, and applications of 4-Bromo-3,3,4,4-tetrafluoro-1-butene. This versatile fluorinated compound serves as a critical building block in the synthesis of specialty polymers, pharmaceuticals, and advanced materials.[1] Its unique molecular structure, featuring both a reactive bromine atom and a terminal double bond, allows for a wide range of chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and material science, offering detailed data and a summary of its synthetic utility.
Chemical and Physical Properties
4-Bromo-3,3,4,4-tetrafluoro-1-butene is a colorless to nearly colorless liquid at room temperature.[1] It is recognized for its high thermal stability and chemical resistance, which are characteristic of fluorinated compounds.[1] These properties make it a valuable intermediate in various industrial and research applications.[1]
Table 1: Physical and Chemical Properties of 4-Bromo-3,3,4,4-tetrafluoro-1-butene
| Property | Value | Source |
| CAS Number | 18599-22-9 | [1][2][3] |
| Molecular Formula | C₄H₃BrF₄ | [1][3] |
| Molecular Weight | 206.97 g/mol | [1][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 55-60 °C | [1][3][4] |
| Density | 1.627 - 1.63 g/mL | [1][4] |
| Refractive Index (n20D) | 1.354 - 1.36 | [1][3] |
| Purity | ≥ 98% (GC) | [1][4] |
| InChI Key | GVCWGFZDSIWLMO-UHFFFAOYSA-N | [5] |
| Storage Temperature | 2 - 8 °C | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of 4-Bromo-3,3,4,4-tetrafluoro-1-butene. The following table summarizes the available spectroscopic information.
Table 2: Spectroscopic Data for 4-Bromo-3,3,4,4-tetrafluoro-1-butene
| Technique | Description | Source |
| ¹H NMR | Spectral data is available, which can be used to identify the vinyl protons. | [3][5] |
| ¹³C NMR | Spectral data is available for the analysis of the carbon framework. | [3] |
| IR Spectroscopy | Infrared spectra are available, typically showing characteristic peaks for C=C and C-F bonds. | [3] |
| Mass Spectrometry | Mass spectral data is available for determining the molecular weight and fragmentation pattern. | [3][5] |
Reactivity and Synthetic Applications
The chemical reactivity of 4-Bromo-3,3,4,4-tetrafluoro-1-butene is dominated by the presence of the terminal alkene and the bromo-tetrafluoroethyl group. This unique combination makes it a valuable intermediate for introducing the tetrafluoroethylenated moiety into a variety of molecular structures.
Key application areas include:
-
Fluorinated Polymer Production : It serves as a key monomer or intermediate in the synthesis of specialty polymers known for their high thermal stability and chemical resistance, which are used in advanced coatings and sealants.[1]
-
Pharmaceutical and Agrochemical Synthesis : The compound is a versatile intermediate for creating complex fluorinated molecules in the pharmaceutical and agrochemical industries.[1][3] Its bromine and fluorine substituents enhance its reactivity for building these structures.[1]
-
Advanced Materials : It is used in the formulation of high-performance lubricants and next-generation refrigerants with lower global warming potential.[1]
-
Asymmetric Synthesis : It has been utilized in diastereoselective reductive coupling reactions with chiral aldehydes and imines to produce optically active alcohols and amines, which are valuable building blocks in medicinal chemistry.[6]
Caption: Reactivity and application pathways of the subject molecule.
Experimental Protocols
Detailed experimental protocols for specific reactions are highly dependent on the desired product and reaction scale. However, a generalized workflow for a synthetic transformation using 4-Bromo-3,3,4,4-tetrafluoro-1-butene as a starting material is outlined below. This serves as a logical guide for researchers designing new synthetic routes.
General Protocol for a Coupling Reaction:
-
Reagent Preparation : Under an inert atmosphere (e.g., Nitrogen or Argon), a solution of the coupling partner (e.g., an organometallic reagent or a nucleophile) is prepared in a suitable anhydrous solvent.
-
Reaction Setup : The reaction vessel is charged with 4-Bromo-3,3,4,4-tetrafluoro-1-butene and any necessary catalysts or additives. The vessel is cooled to the appropriate temperature.
-
Addition : The prepared reagent solution is added dropwise to the reaction mixture while maintaining the temperature.
-
Reaction Monitoring : The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up : Upon completion, the reaction is quenched with a suitable reagent (e.g., water or a saturated ammonium chloride solution). The organic phase is separated, and the aqueous phase is extracted with an organic solvent.
-
Purification : The combined organic layers are dried, filtered, and concentrated. The crude product is then purified, typically by column chromatography or distillation.
-
Analysis : The final product is characterized by spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.
Caption: A generalized workflow for a typical synthetic experiment.
Safety Information
Appropriate safety precautions must be taken when handling 4-Bromo-3,3,4,4-tetrafluoro-1-butene. It is a flammable liquid and can cause irritation upon contact.[2]
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Flammable Liquids | H225: Highly flammable liquid and vapor[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | H336: May cause drowsiness or dizziness[2] |
Users should consult the full Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]
Conclusion
4-Bromo-3,3,4,4-tetrafluoro-1-butene is a specialty chemical with a unique set of properties that make it an invaluable tool for chemists in both academic and industrial settings. Its combination of high thermal stability, chemical resistance, and dual reactive sites allows for the synthesis of a wide array of high-performance materials and complex organic molecules. The data and guidelines presented in this document are intended to support researchers in leveraging the full potential of this versatile fluorinated building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-3,3,4,4-tetrafluoro-1-butene | C4H3BrF4 | CID 87721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 4-Bromo-3,3,4,4-tetrafluoro-1-butene, 98% 18599-22-9 India [ottokemi.com]
- 5. 4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE(18599-22-9) 1H NMR [m.chemicalbook.com]
- 6. Access to optically active tetrafluoroethylenated amines based on [1,3]-proton shift reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Bromo-3,3,4,4-tetrafluoro-1-butene | 18599-22-9 | TCI EUROPE N.V. [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
